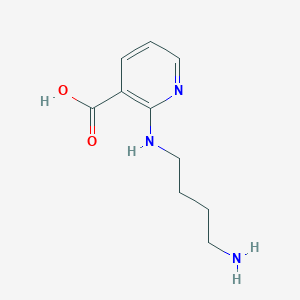

2-(4-AMINO-BUTYLAMINO)-NICOTINIC ACID

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-aminobutylamino)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c11-5-1-2-6-12-9-8(10(14)15)4-3-7-13-9/h3-4,7H,1-2,5-6,11H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWBVRLFOOZVWIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)NCCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378026 | |

| Record name | 2-(4-aminobutylamino)pyridine-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

904813-60-1 | |

| Record name | 2-(4-aminobutylamino)pyridine-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 2 4 Amino Butylamino Nicotinic Acid and Its Analogues

Established Methodologies for 2-Aminonicotinic Acid Synthesis

The creation of 2-aminonicotinic acids is a critical step, and several reliable methods have been established for this purpose. These methods primarily involve the formation of a carbon-nitrogen bond at the C-2 position of the pyridine (B92270) ring.

The most conventional and widely utilized method for synthesizing 2-aminonicotinic acids is the nucleophilic aromatic substitution reaction between a 2-halonicotinic acid and an amine. nih.gov 2-Chloronicotinic acid is a common precursor due to its commercial availability and reactivity. researchgate.netresearchgate.net The reaction involves the displacement of the chlorine atom by the nitrogen atom of an amine. This method is versatile and has been successfully applied to a wide range of primary and secondary aliphatic amines, as well as anilines and benzylamines.

The reaction can be carried out under various conditions. For instance, reacting 2-chloro-3-cyanopyridine (B134404) with amines like morpholine, piperidine, and pyrrolidine (B122466) has been demonstrated, with the resulting nitrile group being subsequently hydrolyzed to a carboxylic acid. nih.gov The direct reaction of 2-chloronicotinic acid with amines, including diamines such as 1,4-diaminobutane (B46682) (putrescine) to form the target compound, is a straightforward approach.

A significant advancement in this methodology has been the application of microwave irradiation, which drastically reduces reaction times and can improve yields compared to conventional heating. researchgate.net

Modern organic synthesis has introduced powerful catalytic methods for forming carbon-nitrogen bonds, with the Buchwald-Hartwig amination being a prominent example. wikipedia.orgcapes.gov.br This palladium-catalyzed cross-coupling reaction is a versatile tool for synthesizing aryl amines from aryl halides or triflates and a broad range of amine coupling partners. wikipedia.orgorganic-chemistry.org

The general mechanism involves the oxidative addition of the aryl halide (e.g., 2-chloronicotinic acid) to a palladium(0) complex. wikipedia.orgyoutube.com The amine then coordinates to the palladium center, and following deprotonation by a base, reductive elimination occurs to yield the desired 2-amino-substituted nicotinic acid and regenerate the palladium(0) catalyst. wikipedia.orgyoutube.com The choice of phosphine (B1218219) ligands is crucial for the reaction's success, with sterically hindered and bidentate ligands like BINAP and DPPF expanding the scope to include primary amines and improving reaction rates and yields. wikipedia.org While originally developed for general aryl amine synthesis, this methodology is applicable to heterocyclic systems like pyridine, offering an alternative to harsher classical methods. wikipedia.orgorganic-chemistry.org

Derivatization Chemistry for Functionalization and Analogue Generation

The structure of 2-(4-aminobutylamino)-nicotinic acid offers three primary sites for chemical modification to generate a diverse range of analogues: the terminal amino group, the butyl chain, and the carboxylic acid.

Modifications of the Carboxylic Acid: The carboxylic acid group is readily converted into other functional groups. Standard esterification procedures can yield various alkyl or aryl esters. Amidation, by reacting the carboxylic acid (or its activated form, such as an acid chloride) with primary or secondary amines, can produce a wide array of amides. nih.gov Furthermore, the carboxylic acid can be reduced to a primary alcohol.

Modifications of the Terminal Amino Group: The primary amino group at the end of the butyl chain is a versatile handle for functionalization. It can undergo acylation with acid chlorides or anhydrides to form amides, or react with isocyanates to form ureas. Reductive amination with aldehydes or ketones can introduce a wide variety of substituents, converting the primary amine into a secondary or tertiary amine. Derivatization of amino groups with reagents like 2,4-dinitrofluorobenzene is a well-established technique for analysis and can be adapted for synthetic purposes. arxiv.org

Modifications of the Butyl Chain: The four-carbon alkyl chain can also be modified. Analogues can be synthesized by starting with different diamines in the initial reaction with 2-chloronicotinic acid. For example, using ethylenediamine (B42938) or hexamethylenediamine (B150038) would result in analogues with shorter or longer alkyl chains, respectively. Introducing substituents along the chain would require more complex, multi-step syntheses of the substituted diamine precursors.

The synthesis of various nicotinic acid derivatives for different applications demonstrates the broad potential for creating analogues. nih.gov For instance, the synthesis of N-(2-aminoethyl)benzamide analogues, where the benzamide (B126) portion is modified, provides a template for how the nicotinic acid core of the title compound could be systematically altered. nih.gov

The synthesis of 2-(4-aminobutylamino)-nicotinic acid can be strategically approached through the functionalization of a pre-existing nicotinic acid scaffold. A primary and effective method involves the nucleophilic aromatic substitution (SNAr) on a 2-halonicotinic acid derivative. masterorganicchemistry.comlibretexts.orgnih.gov

A plausible and commonly employed starting material for this synthesis is 2-chloronicotinic acid. researchgate.net The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic attack by the electron-withdrawing carboxylic acid group and the ring nitrogen. masterorganicchemistry.comnih.gov The synthesis can be envisioned in a two-step process to ensure regioselectivity and avoid undesirable side reactions.

Step 1: Protection of the Diamine

Due to the presence of two primary amine groups in 1,4-diaminobutane (putrescine), it is crucial to first protect one of the amino groups. This prevents the molecule from reacting at both ends with the 2-chloronicotinic acid, which would lead to the formation of polymeric byproducts. A common and effective protecting group for amines is the tert-butyloxycarbonyl (Boc) group. The reaction of 1,4-diaminobutane with di-tert-butyl dicarbonate (B1257347) (Boc)₂O under basic conditions selectively yields mono-protected N-(4-aminobutyl)carbamic acid tert-butyl ester.

Step 2: Nucleophilic Aromatic Substitution

The mono-protected diamine can then be reacted with 2-chloronicotinic acid in the presence of a suitable base, such as potassium carbonate or triethylamine, and often in a polar aprotic solvent like dimethylformamide (DMF) or under microwave irradiation to facilitate the reaction. researchgate.net The unprotected primary amine of the protected diamine acts as the nucleophile, displacing the chloride ion from the pyridine ring to form 2-((4-(tert-butoxycarbonylamino)butyl)amino)nicotinic acid. nih.govyoutube.com

Step 3: Deprotection

The final step involves the removal of the Boc protecting group. This is typically achieved under acidic conditions, for instance, by treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. This step yields the target compound, 2-(4-aminobutylamino)-nicotinic acid.

An alternative starting material could be 2-chloro-3-cyanopyridine. nih.gov In this case, the cyano group would need to be hydrolyzed to a carboxylic acid in a subsequent step after the nucleophilic substitution with the protected diamine. google.com

| Starting Material | Reagents | Key Intermediates | Final Product |

| 2-Chloronicotinic Acid | 1. N-(4-aminobutyl)carbamic acid tert-butyl ester, K₂CO₃, DMF2. Trifluoroacetic acid | 2-((4-(tert-butoxycarbonylamino)butyl)amino)nicotinic acid | 2-(4-AMINOBUTYLAMINO)-NICOTINIC ACID |

| 2-Chloro-3-cyanopyridine | 1. N-(4-aminobutyl)carbamic acid tert-butyl ester, Base2. H₃O⁺, Heat3. Acidic deprotection | 2-((4-(tert-butoxycarbonylamino)butyl)amino)-3-cyanopyridine | 2-(4-AMINOBUTYLAMINO)-NICOTINIC ACID |

Advanced Chemical Characterization Techniques in Synthetic Organic Chemistry

To confirm the successful synthesis and purity of 2-(4-AMINOBUTYLAMINO)-NICOTINIC ACID, a combination of advanced spectroscopic techniques is indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: Proton NMR provides detailed information about the chemical environment of hydrogen atoms within the molecule. For 2-(4-AMINOBUTYLAMINO)-NICOTINIC ACID, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene (B1212753) protons of the butyl chain, and the amine protons. chemicalbook.comrsc.org The protons on the pyridine ring will likely appear as multiplets in the downfield region (δ 6.5-8.5 ppm). The methylene groups of the butyl chain will exhibit signals in the upfield region, with the protons adjacent to the nitrogen atoms being shifted further downfield compared to the central methylene groups. nih.gov The chemical shifts of the amine (NH) and carboxylic acid (OH) protons can be broad and their positions can vary depending on the solvent and concentration. nih.gov

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy is used to determine the number and types of carbon atoms. The spectrum of the target compound would display characteristic signals for the carbonyl carbon of the carboxylic acid (δ ~165-175 ppm), the aromatic carbons of the pyridine ring (δ ~100-160 ppm), and the aliphatic carbons of the butyl chain (δ ~20-50 ppm). nih.govrsc.orgresearchgate.net

| Expected ¹H NMR Chemical Shifts (δ, ppm) | Expected ¹³C NMR Chemical Shifts (δ, ppm) |

| ~8.1-8.3 (d, 1H, Pyridine-H6) | ~170 (C=O, Carboxylic Acid) |

| ~8.0-8.2 (d, 1H, Pyridine-H4) | ~158 (C2-Pyridine) |

| ~6.6-6.8 (t, 1H, Pyridine-H5) | ~148 (C6-Pyridine) |

| ~3.3-3.5 (t, 2H, -NH-CH₂ -) | ~138 (C4-Pyridine) |

| ~2.8-3.0 (t, 2H, -CH₂ -NH₂) | ~115 (C5-Pyridine) |

| ~1.5-1.8 (m, 4H, -CH₂-CH₂ -CH₂ -CH₂-) | ~108 (C3-Pyridine) |

| Variable (br s, NH, NH₂, COOH) | ~42 (-NH-CH₂ -) |

| ~39 (-CH₂ -NH₂) | |

| ~28 (-CH₂-CH₂ -CH₂-CH₂-) | |

| ~26 (-CH₂-CH₂-CH₂ -CH₂-) |

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For 2-(4-AMINOBUTYLAMINO)-NICOTINIC ACID, high-resolution mass spectrometry (HRMS) would be used to confirm the exact mass of the molecular ion ([M+H]⁺), which should correspond to the calculated value for the chemical formula C₁₀H₁₅N₃O₂. researchgate.netnist.gov Fragmentation patterns observed in the mass spectrum can also provide structural information, for example, by showing the loss of the carboxylic acid group or cleavage of the butylamino side chain.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. tsijournals.comresearchgate.netjocpr.com The IR spectrum of 2-(4-AMINOBUTYLAMINO)-NICOTINIC ACID is expected to exhibit characteristic absorption bands.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | 3300-2500 (broad) |

| N-H stretch (Amine) | 3400-3250 |

| C-H stretch (Aromatic) | 3100-3000 |

| C-H stretch (Aliphatic) | 2960-2850 |

| C=O stretch (Carboxylic Acid) | 1725-1700 |

| C=N and C=C stretch (Aromatic Ring) | 1600-1450 |

| N-H bend (Amine) | 1650-1580 |

| C-N stretch | 1350-1000 |

By employing these advanced characterization techniques in concert, the unambiguous identification and confirmation of the structure of 2-(4-AMINOBUTYLAMINO)-NICOTINIC ACID can be achieved with a high degree of confidence.

Investigation of Molecular and Cellular Mechanisms of Action of 2 4 Amino Butylamino Nicotinic Acid

Identification and Characterization of Primary Biological Targets

A thorough investigation into the primary biological targets of 2-(4-AMINOBUTYLAMINO)-NICOTINIC ACID yielded no specific results. The intended areas of focus for this investigation are detailed below, underscoring the lack of available research.

Studies on Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Interactions

Nicotinic acetylcholine receptors (nAChRs) are a diverse family of ligand-gated ion channels involved in a wide range of physiological processes. nih.gov They are composed of various subunits (e.g., α, β) that combine to form different receptor subtypes with distinct pharmacological properties. cymitquimica.com The two major subtypes in the brain are the α7 and the α4β2 receptors. cymitquimica.com While the name "nicotinic acid" is part of the compound's nomenclature, it is chemically distinct from nicotine (B1678760) and its direct interaction with nAChRs has not been studied.

There is no published data on the subtype selectivity or modulatory effects of 2-(4-AMINOBUTYLAMINO)-NICOTINIC ACID on any nAChR subtypes. Research on other molecules demonstrates that ligands can exhibit high selectivity for specific nAChR subtypes, such as the α3β4 or α7 receptors, which are targets for various neurological conditions. mdpi.commdpi.com However, no such characterization exists for the compound .

The potential for 2-(4-AMINOBUTYLAMINO)-NICOTINIC ACID to act as an allosteric modulator or channel blocker at nAChRs is unknown. Allosteric modulators can enhance (positive allosteric modulators, or PAMs) or decrease (negative allosteric modulators, or NAMs) the receptor's response to acetylcholine without binding to the primary agonist site. cymitquimica.comrsc.org Similarly, open-channel blockers can physically obstruct the ion channel, a mechanism employed by various pharmacological agents. mdpi.com No studies have investigated whether 2-(4-AMINOBUTYLAMINO)-NICOTINIC ACID exhibits any of these mechanisms.

Assessment of Monoamine Neurotransmitter Transporter Activity Modulation (e.g., Dopamine (B1211576) Transporter, Norepinephrine (B1679862) Transporter)

Monoamine transporters, including the dopamine transporter (DAT) and norepinephrine transporter (NET), are critical for regulating neurotransmitter levels in the synapse. google.commdpi.com Nicotine itself can indirectly modulate these transporters by stimulating nAChRs on dopaminergic and noradrenergic neurons. google.comresearchgate.netnih.gov However, there are no studies available that assess the direct or indirect effects of 2-(4-AMINOBUTYLAMINO)-NICOTINIC ACID on the activity of DAT, NET, or other monoamine transporters.

Exploration of Other Potential Receptor and Enzyme Interactions (e.g., hydroxycarboxylic acid receptors, metabolic enzymes)

Nicotinic acid (niacin) is a known agonist for the hydroxycarboxylic acid receptor 2 (HCA2), also known as GPR109A, which is involved in mediating its lipid-lowering effects. This interaction leads to the inhibition of adenylyl cyclase in fat cells. It is plausible that a derivative like 2-(4-AMINOBUTYLAMINO)-NICOTINIC ACID could interact with HCA receptors, but no research has been conducted to verify this.

Furthermore, nicotinic acid is a precursor for the synthesis of the coenzymes NAD and NADP. Some nicotinic acid derivatives can also interact with metabolic enzymes. For instance, nicotinic acid itself is transported into the liver by the organic anion transporter 2 (OAT2). Whether the structural modifications in 2-(4-AMINOBUTYLAMINO)-NICOTINIC ACID allow for similar interactions with metabolic enzymes or transporters has not been explored.

Downstream Intracellular Signaling Pathway Elucidation

Given the lack of identification of any primary biological targets for 2-(4-AMINOBUTYLAMINO)-NICOTINIC ACID, it is not surprising that there is no information regarding the downstream intracellular signaling pathways it might modulate. Activation of nAChRs, for example, can trigger various signaling cascades, including the PI3K-Akt pathway, which is involved in neuroprotection. nih.gov Similarly, activation of HCA2 receptors by nicotinic acid leads to G-protein-mediated inhibition of cAMP production. Without initial binding studies, the subsequent signaling events for 2-(4-AMINOBUTYLAMINO)-NICOTINIC ACID remain entirely uncharacterized.

Cell-Based Functional Assays to Confirm Mechanism of Action

To elucidate and confirm the molecular and cellular mechanisms of action of 2-(4-AMINO-BUTYLAMINO)-NICOTINIC ACID, a series of cell-based functional assays would be employed. These assays are designed to investigate the compound's interaction with its putative target, the hydroxycarboxylic acid receptor 2 (HCA2), also known as GPR109A, and to characterize the subsequent intracellular signaling events. The primary hypothesis is that this compound, as a derivative of nicotinic acid, acts as an agonist at the HCA2 receptor.

The functional characterization is typically performed in engineered cell lines, such as Human Embryonic Kidney 293 (HEK-293) or Chinese Hamster Ovary (CHO-K1) cells, which are stably transfected to express the human HCA2 receptor. guidetopharmacology.orgnih.gov These cell systems provide a controlled environment to study the specific effects mediated by the receptor of interest.

Receptor Binding and Activation Assays

Initial assays focus on confirming direct interaction with and activation of the HCA2 receptor.

Radioligand Binding Assay: This competitive assay quantifies the affinity of this compound for the HCA2 receptor. It involves incubating cell membranes expressing the receptor with a fixed concentration of a radiolabeled ligand, such as [³H]-nicotinic acid, and varying concentrations of the test compound. The ability of the compound to displace the radioligand is measured, and the data are used to calculate the half-maximal inhibitory concentration (IC50), which reflects the compound's binding affinity. researchgate.net

[³⁵S]GTPγS Binding Assay: This assay provides a direct measure of G protein activation following receptor agonism. Since HCA2 is a Gi-coupled receptor, agonist binding facilitates the exchange of GDP for GTP on the α-subunit of the G protein. nih.gov The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of G protein activation. An increase in [³⁵S]GTPγS binding in the presence of the test compound confirms its agonist activity. guidetopharmacology.org

Table 1: Example Data from HCA2 Receptor Agonist Assays This table presents hypothetical data for this compound alongside known HCA2 agonists for comparative purposes, based on typical results from published studies.

| Compound | Binding Affinity (Ki, nM) ([³H]Nicotinic Acid Displacement) | G Protein Activation (EC50, nM) ([³⁵S]GTPγS Assay) |

|---|---|---|

| Nicotinic Acid | 85 | 250 |

| This compound | 120 | 400 |

| Acifran (B1664999) | 50 | 150 |

| Monomethyl Fumarate (MMF) | 980 | 9400 |

Downstream Signaling Pathway Assays

Following confirmation of receptor activation, subsequent assays investigate the key downstream signaling cascades.

cAMP Inhibition Assay: The canonical signaling pathway for the Gi-coupled HCA2 receptor is the inhibition of adenylyl cyclase, leading to a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.gov To measure this, cells are typically stimulated with forskolin, an agent that directly activates adenylyl cyclase and raises intracellular cAMP. The assay then quantifies the ability of this compound to inhibit this forskolin-induced cAMP production. The results are used to determine the compound's potency (EC50) for mediating this functional response. nih.gov

Calcium Mobilization Assay: Although primarily Gi-coupled, some G protein-coupled receptors can also signal through Gq pathways, leading to the mobilization of intracellular calcium (Ca²⁺). nih.gov A Ca²⁺ reporter assay, using fluorescent dyes that bind to calcium, can be employed to determine if the test compound induces a transient increase in intracellular Ca²⁺ concentration. researchgate.net

Receptor Internalization Assay: Agonist binding to G protein-coupled receptors often leads to their phosphorylation by G protein-coupled receptor kinases (GRKs) and subsequent binding of arrestin proteins, which targets the receptor for internalization via clathrin-coated pits. nih.gov This process can be visualized and quantified using cells that express an HCA2 receptor tagged with a fluorescent protein (e.g., HCA2-EGFP). The translocation of the fluorescent signal from the plasma membrane to intracellular vesicles upon treatment with the compound confirms agonist-induced internalization. nih.gov

Table 2: Functional Potency of HCA2 Receptor Agonists in Cell-Based Assays This table provides a comparative overview of the functional potency of hypothetical data for this compound and known agonists in downstream signaling assays.

| Compound | cAMP Inhibition (EC50, nM) | Calcium Mobilization (EC50, µM) |

|---|---|---|

| Nicotinic Acid | 300 | 2.0 |

| This compound | 550 | 4.5 |

| Monomethyl Fumarate (MMF) | - | 9.4 |

| Butyrate | - | >1000 |

Cellular Phenotype and Anti-inflammatory Assays

To connect the molecular mechanism to a cellular function, particularly given the known anti-inflammatory roles of HCA2 activation, assays using relevant cell types like macrophages are conducted.

Cytokine and Nitrite (B80452) Production in Macrophages: Cell lines such as RAW 264.7 macrophages can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the production of nitric oxide (measured as nitrite via the Griess assay) and pro-inflammatory cytokines like TNF-α and IL-6 (measured by ELISA). nih.gov The ability of this compound to suppress the production of these inflammatory mediators would be quantified to confirm its anti-inflammatory potential, a key functional outcome of HCA2 activation in immune cells. nih.govnih.gov

Cell Viability and Proliferation Assays: To ensure that the observed effects in functional assays are not a result of cytotoxicity, cell viability is assessed using methods like the MTT assay. This assay measures the metabolic activity of cells, which correlates with the number of viable cells. nih.gov

Pharmacological and Pre Clinical Biological Activities of 2 4 Amino Butylamino Nicotinic Acid

In Vitro Pharmacological Characterization

The in vitro pharmacological profile of a compound is fundamental to understanding its potential therapeutic effects. This involves characterizing its binding affinity to specific receptors and its functional consequences in cellular systems. For derivatives of nicotinic acid, a key target is often the GPR109A receptor, also known as hydroxycarboxylic acid receptor 2 (HCA2).

Receptor Binding Affinities and Kinetics

The binding affinity of a ligand for its receptor is a measure of how tightly the ligand binds to the receptor. This is often expressed as the dissociation constant (Kd) or the inhibition constant (Ki), where a lower value indicates a higher affinity. The kinetics of binding describe the rates at which the ligand associates and dissociates from the receptor.

Structure-activity relationship (SAR) studies on various nicotinic acid derivatives have shown that the carboxylate group on the pyridine (B92270) ring is crucial for binding to and activation of the GPR109A receptor. medcraveonline.com For instance, a series of 2-(alkylamino)nicotinic acid analogs were synthesized and found to be potent angiotensin II antagonists, indicating that substitutions at the 2-position of the nicotinic acid scaffold can confer affinity for different receptor systems. nih.gov In one study, a pyridine derivative with an n-propyl group on the exocyclic nitrogen demonstrated a high binding affinity (Ki) of 0.61 nM to the angiotensin II receptor in rat liver. nih.gov

For GPR109A, agonists like acifran (B1664999) and its analogs have been evaluated to identify compounds with improved activity. nih.gov Studies on trans-substituted-propenoic acid derivatives as GPR109A ligands suggest a planar pharmacophore with specific spatial constraints for optimal receptor binding. nih.gov

The nicotinic acetylcholine (B1216132) receptors (nAChRs) are another important class of receptors for which nicotinic acid analogs could theoretically show affinity. These are ligand-gated ion channels, and their binding sites are located at the interface between subunits. frontiersin.org The affinity of ligands for nAChRs is influenced by the specific subunit composition of the receptor. frontiersin.org

Table 1: Receptor Binding Affinities of Selected Nicotinic Acid Analogs and Related Compounds

This table presents data for compounds structurally related to 2-(4-AMINO-BUTYLAMINO)-NICOTINIC ACID, as no direct data for this specific compound is available.

| Compound/Analog Type | Receptor Target | Binding Affinity (Ki/pA2) | Species/Tissue |

| 2-(n-propylamino)nicotinic acid derivative | Angiotensin II | Ki = 0.61 nM | Rat Liver |

| 2-(n-propylamino)nicotinic acid derivative | Angiotensin II | pA2 = 10.10 | Rabbit Aorta |

| Acifran Analogs | GPR109a/GPR109b | - | Human |

| trans-Cinnamic Acid | HCA2 (GPR109A) | Appreciable Affinity | - |

Functional Efficacy and Potency in Cell Systems

Functional efficacy describes the ability of a ligand to activate its receptor and elicit a biological response, while potency refers to the concentration of the ligand required to produce a defined effect. For GPR109A agonists, functional activity is often measured by their ability to inhibit cyclic AMP (cAMP) formation or to mobilize intracellular calcium.

Nicotinic acid and its analogs that act as GPR109A agonists typically couple to Gαi proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. researchgate.netresearchgate.net This mechanism is central to the antilipolytic effects of nicotinic acid in adipocytes. researchgate.net Furthermore, activation of GPR109A can lead to an increase in intracellular calcium concentrations, a process that has been linked to downstream signaling events, including the production of prostaglandins. nih.govnih.gov

In cell-based assays, the potency of GPR109A agonists is often reported as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50). For example, various GPR109A agonists have been developed with the aim of separating the therapeutic lipid-modulating effects from the flushing side effect, which is mediated by prostaglandin (B15479496) release. researchgate.net

The functional efficacy of nicotinic acid derivatives at nAChRs would be measured by their ability to induce ion channel opening, leading to cation influx and cellular depolarization. Positive allosteric modulators (PAMs) of nAChRs, for instance, can enhance the receptor's response to the endogenous agonist acetylcholine. frontiersin.org

Table 2: Functional Efficacy and Potency of Selected Nicotinic Acid Analogs in Cell Systems

This table presents data for compounds structurally related to this compound, as no direct data for this specific compound is available.

| Compound/Analog | Cell System | Functional Assay | Potency (EC50/IC50) |

| Nicotinic Acid | PC12 cells | Increased Ca2+ levels | - |

| Nicotinic Acid | PC12 cells | Increased ROS levels | - |

| GPR109A Agonists | Various Cell Lines | cAMP Inhibition | Varies by compound |

| GPR109A Agonists | Various Cell Lines | Intracellular Ca2+ Mobilization | Varies by compound |

In Vivo and Ex Vivo Pre-clinical Efficacy Studies

Pre-clinical efficacy studies in animal models are crucial for evaluating the potential therapeutic applications of a new chemical entity. These studies can reveal effects on complex physiological systems that cannot be fully recapitulated in vitro.

Neuropharmacological Effects in Animal Models

Nicotinic acid and its derivatives can cross the blood-brain barrier and exert effects on the central nervous system. nih.gov The neuropharmacological effects of these compounds can be mediated through their interaction with receptors such as GPR109A and nAChRs, which are expressed in various brain regions. nih.govnih.gov

Activation of GPR109A in the rostral ventrolateral medulla (RVLM), a key area for blood pressure regulation, has been shown to cause a pressor response in conscious rats, an effect mediated by glutamate (B1630785) release. nih.gov Chronic exposure to nicotinic agonists can lead to the upregulation of neuronal nAChRs, a phenomenon known as pharmacological chaperoning, which has implications for conditions like nicotine (B1678760) addiction. nih.govtrdrp.org The diverse subtypes of nAChRs in the brain contribute to the complex behavioral effects of nicotinic compounds. frontiersin.org

Studies in animal models of neuropsychiatric disorders have explored the therapeutic potential of modulating nicotinic systems. For example, nicotinic agonists have been investigated for their effects on mood and anxiety. frontiersin.org

Metabolic Regulatory Investigations in Animal Models

The most well-characterized in vivo effect of nicotinic acid is its impact on lipid metabolism. nih.gov In animal models, nicotinic acid and other GPR109A agonists have been shown to reduce circulating levels of triglycerides and low-density lipoprotein (LDL) cholesterol, while increasing high-density lipoprotein (HDL) cholesterol. nih.govyoutube.com These effects are primarily attributed to the inhibition of lipolysis in adipose tissue, which reduces the flux of free fatty acids to the liver for triglyceride synthesis. researchgate.netnih.gov

However, studies in GPR109A knockout mice have revealed that some of the metabolic effects of niacin may be independent of this receptor, suggesting the involvement of other mechanisms. nih.gov For instance, niacin has been observed to limit hepatic lipid accumulation during fasting, an effect that persists in the absence of GPR109A. nih.gov There is also evidence that nicotinic acid can influence glucose homeostasis, with some reports indicating a potential for increased insulin (B600854) resistance. nih.gov

Studies in Other Disease-Relevant Biological Models

Beyond neuropharmacology and metabolic regulation, structural analogs of nicotinic acid have been investigated for other potential therapeutic properties, most notably antimicrobial activity.

A number of nicotinic acid derivatives have demonstrated efficacy against various pathogenic microbes, including bacteria and fungi. medcraveonline.comresearchgate.net Some derivatives have been shown to be active against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govdrugs.com The antimicrobial activity is often dependent on the specific substitutions on the nicotinic acid scaffold. bg.ac.rsresearchgate.net For example, certain nicotinamide (B372718) derivatives have shown promising antibacterial and antifungal effects, with their activity varying against gram-positive and gram-negative bacteria, as well as fungal species like Candida albicans. medcraveonline.combg.ac.rs The mechanism of antimicrobial action for some of these derivatives is thought to involve the inhibition of essential cellular processes in the microbes. drugs.com

Structure Activity Relationship Sar Studies for 2 4 Amino Butylamino Nicotinic Acid Analogues

Identification of Pharmacophoric Features within the 2-(4-AMINO-BUTYLAMINO)-NICOTINIC ACID Scaffold

The fundamental pharmacophore for nicotinic agonists consists of a cationic center and a hydrogen bond acceptor. pnas.org In the case of 2-(4-aminobutylamino)-nicotinic acid, these features are well-defined within its molecular framework.

The primary pharmacophoric elements are:

The Pyridine (B92270) Nitrogen: The nitrogen atom within the nicotinic acid ring acts as a crucial hydrogen bond acceptor. pnas.org

The Terminal Amino Group: The primary amino group at the end of the butyl chain serves as the cationic center upon protonation at physiological pH. This positively charged group is known to form a significant cation-π interaction with a conserved tryptophan residue in the binding site of nAChRs. pnas.org

The 2-Amino Linker: The secondary amine linking the butyl chain to the nicotinic acid ring is a critical component, and its substitution pattern can modulate activity.

The spatial arrangement of these features is paramount for effective binding to the receptor.

Influence of Butyl Chain Length and Terminal Amino Group Modifications on Activity

The length and nature of the alkyl chain at the 2-amino position of nicotinic acid derivatives significantly impact their biological activity. While direct studies on the 2-(4-aminobutylamino)-nicotinic acid series are limited, research on analogous structures, such as N-alkyl-β-D-glycosylamine derivatives and cannabimimetic indoles, provides valuable insights. nih.govnih.gov

Generally, an optimal alkyl chain length is required for high-affinity binding. nih.gov For instance, in a series of cannabimimetic indoles, a chain length of at least three carbons was necessary for high-affinity binding, with optimal activity observed with a five-carbon chain. nih.gov Extending the chain beyond this optimum often leads to a decrease in activity. nih.gov This suggests that the butyl (four-carbon) chain in 2-(4-aminobutylamino)-nicotinic acid is likely within a favorable range for interacting with its biological target.

Modifications to the terminal amino group can also have a profound effect. For example, increasing the substitution on the nitrogen, such as converting a primary amine to a secondary or tertiary amine, can alter the pKa and steric bulk, thereby influencing binding affinity and selectivity.

Table 1: Postulated Influence of Alkyl Chain Length on the Biological Activity of 2-(Alkylamino)-nicotinic Acid Analogues

| Alkyl Chain Length | Postulated Relative Activity | Rationale |

| 1-2 Carbons | Lower | Insufficient length to optimally span the distance between key interaction points in the receptor binding site. |

| 3-5 Carbons | Higher | Optimal length for forming favorable interactions at both ends of the chain within the binding pocket. nih.gov |

| > 6 Carbons | Lower | Longer chains may introduce steric hindrance or unfavorable hydrophobic interactions, leading to reduced binding affinity. nih.gov |

This table is based on general principles observed in related classes of compounds and represents a hypothetical SAR for the specified scaffold.

Effects of Nicotinic Acid Ring Substitutions on Biological Efficacy

Substitutions on the nicotinic acid ring can modulate the electronic properties and steric profile of the molecule, thereby affecting its biological efficacy. The presence of the carboxylic acid group at the 3-position and the amino substituent at the 2-position are defining features.

Studies on related 2-(arylamino)nicotinic acid derivatives have shown that electron-withdrawing groups, such as the carboxylic acid, can activate the ring for certain reactions, which may also influence receptor interactions. nih.gov Further substitution on the pyridine ring can fine-tune the activity. For example, the introduction of small alkyl groups or halogens at positions 4, 5, or 6 could alter the molecule's interaction with the binding site.

In a study of nicotinic acid hydrazide derivatives, substitution at the 6-position of the nicotinic acid ring with aryl groups was a key synthetic step, and the nature of these substituents was found to be a crucial determinant of the final compounds' antimycobacterial activity, highlighting the importance of this position for biological function. mdpi.com

Table 2: Hypothetical Effects of Substituents on the Nicotinic Acid Ring of 2-(4-Aminobutylamino)-nicotinic Acid Analogues

| Position of Substitution | Type of Substituent | Postulated Effect on Activity |

| 4-Position | Small Alkyl Group | May enhance hydrophobic interactions, potentially increasing affinity. |

| 5-Position | Halogen (e.g., F, Cl) | Could alter electronic distribution and potentially form halogen bonds, modulating binding. |

| 6-Position | Aromatic Ring | May lead to steric clashes or, if properly oriented, engage in additional π-stacking interactions. mdpi.com |

This table presents hypothetical scenarios based on SAR studies of other nicotinic acid derivatives.

Conformational Analysis and Stereoisomeric Effects on Target Binding

The three-dimensional conformation of 2-(4-aminobutylamino)-nicotinic acid is a critical factor in its ability to bind to its biological target. The flexibility of the butylamino side chain allows the molecule to adopt various conformations. The relative orientation of the protonated terminal amine and the pyridine ring must align with the pharmacophore requirements of the receptor.

If chiral centers are introduced into the molecule, for example by substitution on the butyl chain, the different stereoisomers can exhibit distinct biological activities. This is a common phenomenon in drug-receptor interactions, where one enantiomer may fit the binding site much more effectively than the other. For instance, in studies of chiral methyl-substituted piperazinium compounds, different stereoisomers showed distinct selectivity for different nAChR subtypes. nih.gov This underscores the importance of stereochemistry in the design of specific ligands. The synthesis of stereoisomers of 2-aminocyclopentanecarboxylic acid, a constrained β-amino acid, has been a key strategy in developing peptide foldamers with defined three-dimensional structures and biological activities. nih.gov

Computational Chemistry and Biophysical Investigations of 2 4 Amino Butylamino Nicotinic Acid

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or protein) to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand. For derivatives of nicotinic acid, including 2-(4-AMINO-BUTYLAMINO)-NICOTINIC ACID, molecular docking provides critical insights into how these molecules interact with their biological targets at an atomic level.

Docking simulations for nicotinic acid and its analogues have been performed on various protein targets to identify the specific binding pockets and the key amino acid residues that facilitate the interaction. The binding pocket is typically a cavity on the protein's surface where the ligand sits. The interactions are governed by the geometric and chemical complementarity between the ligand and the residues in the pocket.

For instance, in studies involving the G-protein coupled receptor GPR109A, a known target for niacin (nicotinic acid), specific residues have been identified as crucial for binding. nih.govnih.gov These include Arginine (Arg) at position 111, Lysine (Lys) at 166, Serine (Ser) at 178, and Arg at 251. nih.gov Similarly, docking studies of nicotinic derivatives into the active sites of nicotinic acetylcholine (B1216132) receptors (nAChRs) have highlighted the importance of residues like Tryptophan (Trp) at position 156 of the α4 subunit, which forms a critical π-cation interaction with the ligand's protonated nitrogen. mdpi.com

In the context of antimicrobial research, derivatives of nicotinic acid have been docked into bacterial enzymes. For example, studies with penicillin-binding protein 3 (PBP3) and sterol 14-alpha demethylase (CYP51) identified interactions with residues such as Ser448, Glu623, and Gln524 in PBP3. nih.gov For the compound this compound, the butylamino side chain and the aminopyridine core would be expected to form a network of specific interactions with residues within the target's binding pocket, defining its orientation and binding specificity.

Table 1: Predicted Interacting Residues for Nicotinic Acid Derivatives with Various Protein Targets

| Target Protein | Key Interacting Residues | Reference |

|---|---|---|

| GPR109A | R111, K166, S178, R251 | nih.gov |

| α4β2 nAChR | α4W156, β2N109, β2F119 | mdpi.com |

| Penicillin-Binding Protein 3 (PBP3) | Ser448, Glu623, Gln524 | nih.gov |

| L,D-Transpeptidase (M. tuberculosis) | Not specified, but showed good docking scores | researchgate.net |

| Nitroreductase | Not specified, but showed hydrogen bonding and π-π stacking | researchgate.net |

Binding energetics analysis quantifies the strength of the ligand-protein interaction, typically expressed as a binding free energy (e.g., in kcal/mol). A more negative value indicates a stronger, more stable interaction. These calculations, often performed using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), complement the geometric predictions of docking.

For niacin binding to the GPR109A receptor, different binding poses yielded calculated binding free energies ranging from -6.5 kcal/mol to as low as -18.3 kcal/mol, indicating highly stable complexes. nih.gov The stability of these complexes is a result of specific non-covalent interactions. The most common and critical interactions observed for nicotinic acid derivatives include:

Hydrogen Bonds: These are formed between hydrogen bond donors (like the N-H groups in the butylamino chain and the pyridine (B92270) ring) and acceptors (like carbonyl oxygen atoms on the protein backbone or in residue side chains). In one study, niacin formed three hydrogen bonds with residues C177, S178, and S179 in the GPR109A receptor. nih.gov

π-Cation Interactions: The protonated nitrogen of the pyridine ring can interact favorably with the electron-rich aromatic rings of residues like Tryptophan, Phenylalanine, or Tyrosine. mdpi.com

Salt Bridges: The carboxylic acid group of the nicotinic acid moiety can form strong ionic interactions (salt bridges) with positively charged residues like Arginine or Lysine. nih.gov

Advanced Molecular Dynamics Simulations for Conformational Sampling and Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.govresearchgate.net By simulating the movements of all atoms in the protein-ligand complex, MD can assess the stability of the predicted binding pose, explore the conformational flexibility of both the ligand and the protein, and reveal dynamic changes that are crucial for biological function. nih.govdrexel.edu

For nicotinic acid derivatives, MD simulations of 100 nanoseconds or longer have been used to validate docking results. nih.govnih.gov Key parameters analyzed from MD trajectories include:

Root-Mean-Square Deviation (RMSD): This measures the average deviation of the protein or ligand atoms from a reference structure over time. A stable RMSD value for the ligand within the binding pocket suggests a stable binding mode. mdpi.com

Root-Mean-Square Fluctuation (RMSF): This indicates the fluctuation of individual amino acid residues. High RMSF values in binding site residues might suggest weak or transient interactions with the ligand. mdpi.com

Radius of Gyration (Rg): This parameter measures the compactness of the protein. Significant changes in Rg can indicate large-scale conformational changes induced by ligand binding. nih.gov

Hydrogen Bond Analysis: MD simulations allow for the tracking of hydrogen bonds over the simulation time, revealing which interactions are stable and persistent versus those that are transient. nih.gov

These simulations can reveal that a binding pocket is not rigid but can adopt different conformations (e.g., "open" or "closed" states) depending on whether a ligand is bound. nih.gov This dynamic understanding is essential for explaining how a ligand can access a binding site and how its binding can trigger a functional response in the protein. biorxiv.org

Table 2: Key Parameters from Molecular Dynamics (MD) Simulations

| Parameter | Description | Significance |

|---|---|---|

| RMSD (Root-Mean-Square Deviation) | Measures the average change in atomic coordinates from a reference structure. | Low, stable values indicate the stability of the protein-ligand complex. mdpi.com |

| RMSF (Root-Mean-Square Fluctuation) | Measures the flexibility of individual residues. | Identifies which parts of the protein are rigid or flexible upon ligand binding. mdpi.com |

| Radius of Gyration (Rg) | Measures the overall compactness of the protein structure. | Can indicate large-scale conformational changes or protein unfolding. nih.gov |

| Hydrogen Bond Occupancy | The percentage of simulation time a specific hydrogen bond exists. | Quantifies the stability of key polar interactions. nih.gov |

Quantum Chemical Methods for Electronic Structure and Reactivity Prediction (e.g., charge distribution, frontier orbitals)

Quantum chemical methods, such as Density Functional Theory (DFT), are used to study the electronic properties of a molecule with high accuracy. nih.gov These methods provide a detailed understanding of a molecule's intrinsic reactivity, which cannot be captured by classical methods like molecular mechanics.

For a molecule like this compound, quantum chemical calculations can determine:

Charge Distribution: This reveals which atoms in the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic). This information is vital for predicting which parts of the molecule will engage in electrostatic interactions or hydrogen bonding. frontiersin.org

Molecular Electrostatic Potential (MESP): MESP maps the electrostatic potential onto the electron density surface of the molecule, visually identifying the positive, negative, and neutral regions. This map is a powerful tool for predicting non-covalent interactions. frontiersin.org

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. frontiersin.orgresearchgate.net

By analyzing these electronic properties, researchers can rationalize the observed interactions in docking studies and predict how modifications to the chemical structure will affect the molecule's binding capabilities. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. The goal is to build a predictive model that can estimate the activity of new, unsynthesized compounds.

A QSAR study for a series of analogues of this compound would involve several steps:

Data Collection: A dataset of compounds with varying structural modifications and their experimentally measured biological activities (e.g., IC50 or Ki values) is compiled. nih.gov

Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can include physicochemical properties (e.g., logP, molecular weight), electronic properties (from quantum chemical calculations), and structural features (e.g., number of hydrogen bond donors).

Model Building: Statistical methods or machine learning algorithms are used to build a regression or classification model that correlates the descriptors with the observed activity.

Model Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not overfitted.

Once validated, the QSAR model can be used to screen virtual libraries of compounds and prioritize the synthesis of those predicted to have the highest activity. This approach streamlines the drug design process, saving time and resources by focusing experimental efforts on the most promising candidates.

Biophysical Techniques for Ligand-Target Interaction Characterization (e.g., Nuclear Magnetic Resonance, X-ray crystallography)

While computational methods provide powerful predictions, experimental validation is essential to confirm the binding mode and affinity of a ligand. Biophysical techniques provide direct evidence of ligand-target interactions. nih.gov

X-ray Crystallography: This is the gold standard for determining the three-dimensional structure of a protein-ligand complex at atomic resolution. nih.gov By crystallizing the target protein with the ligand bound, researchers can directly observe the binding orientation, the specific interactions (like hydrogen bonds), and any conformational changes in the protein induced by the ligand. nih.gov The crystal structure of nicotinic acid itself has been solved, providing precise bond lengths and angles for the core scaffold. nanomegas.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a versatile technique that can provide information about ligand binding in solution, which is closer to the physiological environment. Ligand-observed NMR experiments can confirm that a ligand binds to the target and can identify which parts of the ligand are involved in the interaction. nih.gov Protein-observed NMR can map the binding site on the protein by monitoring chemical shift perturbations in the protein's spectrum upon ligand addition.

These techniques are complementary to computational methods. The experimental structures they provide can be used as starting points for more accurate docking and MD simulations, while the computational models can help in interpreting the experimental data.

Analytical Methodologies for the Detection and Quantification of 2 4 Amino Butylamino Nicotinic Acid

Development and Validation of Chromatographic Techniques for High-Sensitivity Analysis

Chromatographic methods are central to the separation and analysis of 2-(4-aminobutylamino)-nicotinic acid from complex mixtures, offering high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful and widely used technique for the analysis of non-volatile and polar compounds like 2-(4-aminobutylamino)-nicotinic acid. The combination of HPLC's separation capabilities with the high selectivity and sensitivity of MS detection makes it ideal for a range of applications.

For a molecule with both acidic (carboxylic acid) and basic (amino) groups, mixed-mode or HILIC (Hydrophilic Interaction Liquid Chromatography) columns are often employed. helixchrom.com These stationary phases can effectively retain and separate polar and ionizable compounds that are often poorly retained on traditional reversed-phase columns. helixchrom.com The mobile phase typically consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, with the pH and buffer concentration being critical parameters for controlling retention and peak shape. sielc.com

Mass spectrometric detection, particularly with tandem mass spectrometry (MS/MS), provides high specificity and allows for quantification even at very low concentrations. nih.gov The compound would likely be ionized using electrospray ionization (ESI) in positive ion mode, detecting the protonated molecule [M+H]⁺.

Table 1: Illustrative HPLC-MS Parameters for Analysis of 2-(4-aminobutylamino)-nicotinic acid

| Parameter | Setting |

|---|---|

| HPLC System | UHPLC/HPLC |

| Column | Mixed-mode or HILIC column (e.g., Amaze TH) helixchrom.com |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Optimized gradient from low to high percentage of Mobile Phase B |

| Flow Rate | 0.2 - 0.5 mL/min |

| Column Temperature | 25 - 40 °C |

| Injection Volume | 1 - 10 µL |

| Mass Spectrometer | Triple Quadrupole or High-Resolution Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitored Ion | [M+H]⁺ (m/z 210.12) |

| Scan Type | Selected Reaction Monitoring (SRM) for quantification |

Gas Chromatography (GC) is generally used for volatile and thermally stable compounds. Direct analysis of 2-(4-aminobutylamino)-nicotinic acid by GC is challenging due to its low volatility and the presence of polar functional groups (carboxylic acid and amines). These groups can cause poor chromatographic peak shape and thermal degradation in the hot GC inlet.

To overcome these limitations, derivatization is a necessary step. This process involves chemically modifying the analyte to increase its volatility and thermal stability. Common derivatization reactions for compounds with amine and carboxylic acid groups include:

Silylation: Reacting the active hydrogens on the amine and carboxylic acid groups with a silylating agent (e.g., BSTFA, TMCS) to form trimethylsilyl (B98337) derivatives.

Acylation: Reacting the amino groups with an acylating agent (e.g., trifluoroacetic anhydride).

Esterification: Converting the carboxylic acid group to an ester (e.g., methyl ester) using reagents like methanol with an acid catalyst.

Once derivatized, the compound can be analyzed by GC, typically with a flame ionization detector (FID) or a mass spectrometer (MS) for detection.

Capillary Electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged species, including amino acids and other ampholytes. Given that 2-(4-aminobutylamino)-nicotinic acid has both acidic and basic functional groups, its charge will depend on the pH of the buffer solution. This property makes it an excellent candidate for CE analysis.

In CE, separation occurs in a narrow capillary filled with a background electrolyte (BGE). When a high voltage is applied, ions migrate at different velocities depending on their charge-to-size ratio, allowing for efficient separation. The choice of BGE pH is critical to ensure the analyte is charged and migrates effectively. For a compound like this, a low pH buffer would protonate the amino groups, resulting in a net positive charge, while a high pH buffer would deprotonate the carboxylic acid, leading to a net negative charge.

Detection in CE is commonly performed using UV-Vis absorbance, as the pyridine (B92270) ring in the molecule is a chromophore. Coupling CE with mass spectrometry (CE-MS) can provide even greater sensitivity and specificity.

Spectroscopic and Spectrometric Methods for Structural Confirmation and Purity Assessment

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of 2-(4-aminobutylamino)-nicotinic acid, as well as for assessing its purity.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR provides information about the functional groups present in a molecule. The spectrum of 2-(4-aminobutylamino)-nicotinic acid would be expected to show characteristic absorption bands for the N-H stretch of the amines, the O-H and C=O stretch of the carboxylic acid, C-N stretching, and the aromatic C=C and C-H vibrations of the pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for determining the precise structure of an organic molecule.

¹H NMR: Would show distinct signals for the protons on the pyridine ring, the methylene (B1212753) groups of the butyl chain, and the exchangeable protons of the amine and carboxylic acid groups. The chemical shifts and coupling patterns would allow for the complete assignment of the proton environment.

¹³C NMR: Would provide signals for each unique carbon atom in the molecule, including the carbons of the pyridine ring, the butyl chain, and the carbonyl carbon of the carboxylic acid.

UV-Vis Spectroscopy: The pyridine ring system in the molecule is a chromophore that absorbs ultraviolet (UV) light. A UV-Vis spectrum would show characteristic absorbance maxima that can be used for quantification and purity checks.

Fluorescence Spectroscopy: Some pyridine derivatives exhibit fluorescence. If 2-(4-aminobutylamino)-nicotinic acid is fluorescent, this property can be used for highly sensitive detection.

Table 2: Expected Spectroscopic Data for 2-(4-aminobutylamino)-nicotinic acid

| Technique | Expected Features |

|---|---|

| FT-IR (cm⁻¹) | ~3400-3200 (N-H stretch), ~3300-2500 (O-H stretch, broad), ~1710-1680 (C=O stretch), ~1600-1450 (C=C aromatic stretch), ~1300-1000 (C-N stretch) |

| ¹H NMR (ppm) | Signals in the aromatic region for pyridine protons, signals for the four methylene groups of the butyl chain, and broad signals for NH and OH protons. |

| ¹³C NMR (ppm) | Signals for aromatic carbons, aliphatic carbons of the butyl chain, and a signal for the carbonyl carbon (~170-180 ppm). |

| UV-Vis (nm) | Absorbance maxima characteristic of a substituted pyridine ring. |

Bioanalytical Applications in Complex Biological Matrices

Analyzing 2-(4-aminobutylamino)-nicotinic acid in complex biological matrices such as tissue homogenates or cellular extracts presents significant challenges due to the presence of numerous interfering substances (e.g., proteins, lipids, salts). HPLC-MS/MS is the preferred method for such applications due to its high selectivity and sensitivity. nih.gov

A critical step in bioanalysis is sample preparation, which aims to remove interferences and concentrate the analyte. Common techniques include:

Protein Precipitation (PPT): An organic solvent (e.g., acetonitrile, methanol) is added to the sample to denature and precipitate proteins, which are then removed by centrifugation.

Liquid-Liquid Extraction (LLE): The analyte is partitioned from the aqueous biological matrix into an immiscible organic solvent based on its solubility.

Solid-Phase Extraction (SPE): The sample is passed through a solid sorbent that retains the analyte, while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. Mixed-mode or ion-exchange SPE cartridges would be particularly effective for this compound.

Method validation is crucial in bioanalysis to ensure accuracy and reliability. This involves assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and matrix effects.

Methods for Metabolite Profiling and Pharmacokinetic Studies

The analytical methodologies described, particularly HPLC-MS/MS, are fundamental to conducting metabolite profiling and pharmacokinetic studies.

Metabolite Profiling: To identify potential metabolites of 2-(4-aminobutylamino)-nicotinic acid, high-resolution mass spectrometry (HRMS) coupled with HPLC is often used. This technique allows for the detection of unknown metabolites by comparing the metabolic profile of a treated sample with a control sample. The accurate mass measurement provided by HRMS helps in proposing the elemental composition of potential metabolites.

Pharmacokinetic (PK) Studies: PK studies investigate the absorption, distribution, metabolism, and excretion (ADME) of a compound over time. This requires a robust and validated quantitative bioanalytical method, almost always HPLC-MS/MS. The method must be sensitive enough to measure the concentration of the parent compound and its major metabolites in biological fluids (e.g., plasma, urine) at various time points after administration. The resulting concentration-time data is then used to calculate key PK parameters. The high throughput of modern HPLC-MS/MS systems allows for the rapid analysis of the large number of samples generated in a typical PK study.

Future Perspectives and Translational Research Opportunities for 2 4 Amino Butylamino Nicotinic Acid

Rational Drug Design Principles for Enhanced Selectivity and Potency

The principles of rational drug design offer a systematic approach to optimizing the therapeutic profile of 2-(4-AMINO-BUTYLAMINO)-NICOTINIC ACID. This strategy hinges on understanding the structure-activity relationships (SAR) to guide the synthesis of new analogues with improved selectivity and potency. Future research in this area would likely involve computational modeling and synthetic chemistry to refine the molecular structure.

Key modifications to the this compound scaffold could be explored. For instance, alterations to the butylamino side chain, such as varying its length or introducing cyclic constraints, could modulate the compound's interaction with its biological target. Similarly, substitutions on the nicotinic acid ring could influence its electronic properties and binding affinity. The goal of these modifications would be to enhance the compound's ability to interact with its intended target while minimizing off-target effects.

Molecular docking studies would be instrumental in this process, providing insights into the putative binding modes of newly designed analogues. nih.gov These computational simulations can predict how structural changes might affect the binding energy and orientation of the compound within the target's active site. Such predictive modeling can help prioritize the synthesis of the most promising derivatives, thereby streamlining the drug discovery process.

An illustrative table of potential structural modifications and their intended effects is presented below:

| Structural Modification | Rationale | Predicted Outcome |

| Alkylation of the amino group | To increase lipophilicity and cell permeability. | Enhanced bioavailability. |

| Introduction of a halogen atom | To modulate electronic properties and binding interactions. | Increased potency. |

| Isosteric replacement of the carboxylic acid | To improve metabolic stability and pharmacokinetic profile. | Longer duration of action. |

These rationally designed analogues would then be synthesized and subjected to in vitro screening to validate the computational predictions and identify lead candidates for further development.

Integration of Systems Biology and Multi-Omics Approaches in Mechanistic Studies

A comprehensive understanding of the biological effects of this compound necessitates a systems-level approach. The integration of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of the molecular changes induced by the compound. nih.govnih.govresearchgate.netresearchgate.net This approach moves beyond a single-target perspective to elucidate the broader biological pathways and networks that are modulated.

Future mechanistic studies would involve treating relevant cell lines or animal models with this compound and subsequently analyzing the global changes in genes, proteins, and metabolites. For example, transcriptomic analysis could reveal which genes are up- or down-regulated in response to the compound, while proteomics could identify changes in protein expression and post-translational modifications. Metabolomics would offer a snapshot of the metabolic perturbations, providing functional readouts of the upstream genomic and proteomic changes. nih.govnih.govresearchgate.net

The data generated from these multi-omics platforms would then be integrated using bioinformatics tools to construct a comprehensive model of the compound's mechanism of action. nih.govresearchgate.net This integrated analysis can help in identifying novel therapeutic targets, understanding potential off-target effects, and discovering biomarkers that could predict treatment response.

A hypothetical multi-omics data integration workflow is outlined below:

| Omics Level | Technology | Information Gained |

| Genomics | DNA Sequencing | Identification of genetic variants influencing response. |

| Transcriptomics | RNA-Seq | Quantification of gene expression changes. |

| Proteomics | Mass Spectrometry | Analysis of protein abundance and modifications. |

| Metabolomics | NMR, Mass Spectrometry | Measurement of changes in endogenous metabolites. |

By embracing a systems biology perspective, researchers can gain deeper insights into the complex biological activities of this compound.

Advanced Pre-clinical Research Paradigms for Therapeutic Development

The translation of a promising compound from the laboratory to the clinic requires rigorous preclinical evaluation. For this compound, a series of advanced preclinical studies would be necessary to establish its pharmacological and pharmacokinetic profile. These studies would be designed to assess the compound's efficacy, distribution, metabolism, and excretion (ADME) in relevant animal models. nih.gov

Initial in vitro ADME assays would evaluate properties such as solubility, permeability, and metabolic stability. For instance, Caco-2 cell monolayer assays could be used to predict intestinal absorption. nih.gov Subsequent in vivo studies in animal models, such as rodents, would determine key pharmacokinetic parameters like bioavailability, half-life, and clearance. nih.gov

Efficacy studies would be conducted in animal models of specific diseases, depending on the identified biological activity of the compound. These studies would aim to establish a dose-response relationship and identify a potential therapeutic window. The use of highly characterized preclinical models is crucial for ensuring the translational relevance of the findings. nih.gov

A representative table of key preclinical parameters to be evaluated is shown below:

| Parameter | Assay/Model | Objective |

| Solubility | Aqueous buffer | Determine the maximum dissolved concentration. |

| Permeability | Caco-2 assay | Predict oral absorption. |

| Metabolic Stability | Liver microsomes | Assess susceptibility to metabolism. |

| Bioavailability | In vivo rodent studies | Measure the fraction of the dose reaching systemic circulation. |

| Half-life | In vivo rodent studies | Determine the duration of exposure. |

The data from these advanced preclinical studies would be critical for making informed decisions about the potential for clinical development of this compound.

Exploration of Novel Biofunctional Applications

Beyond its potential as a therapeutic agent, this compound could be explored for novel biofunctional applications. The unique chemical structure of the compound, featuring both a nicotinic acid core and a flexible amino-butylamino side chain, may lend itself to the development of new biomaterials or molecular probes.

For example, the compound could be investigated for its ability to be incorporated into polymers or hydrogels to create materials with specific biological properties. The amino groups in the side chain provide potential sites for conjugation to other molecules or for cross-linking into a larger matrix. Such biofunctional materials could have applications in tissue engineering, drug delivery, or as coatings for medical devices.

Furthermore, with appropriate modifications, such as the introduction of a fluorescent tag or a reactive group, this compound could be developed into a molecular probe for studying biological processes. These probes could be used to visualize specific cellular structures or to track the activity of certain enzymes or receptors in real-time.

The potential biofunctional applications are diverse and would require interdisciplinary collaboration between chemists, biologists, and materials scientists. An overview of potential research directions in this area is provided in the table below:

| Application Area | Research Focus | Potential Outcome |

| Biomaterials | Incorporation into biocompatible polymers. | Development of scaffolds for tissue regeneration. |

| Drug Delivery | Use as a carrier for other therapeutic agents. | Targeted drug delivery systems with enhanced efficacy. |

| Molecular Probes | Synthesis of fluorescently labeled analogues. | Tools for imaging and studying cellular pathways. |

The exploration of these novel biofunctional applications could significantly broaden the scientific and commercial potential of this compound.

Q & A

Basic Research Questions

Q. How can 2-(4-amino-butylamino)-nicotinic acid be synthesized and purified for laboratory use?

- Methodology :

- Synthesis : Use reductive amination between nicotinic acid derivatives and 1,4-diaminobutane under inert atmosphere. Monitor reaction progress via TLC (solvent: n-butanol/acetic acid/water, 12:3:5 ratio) .

- Purification : Employ column chromatography (silica gel, gradient elution with methanol/chloroform). Confirm purity via HPLC (C18 column, mobile phase: 0.1% trifluoroacetic acid in acetonitrile/water) with >98.5% purity threshold .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use -NMR (400 MHz, DMSO-d6) to verify amine and aromatic proton signals. Cross-reference with predicted splitting patterns for the butylamino side chain .

- Mass Spectrometry : Perform ESI-MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 224.2) and fragmentation patterns .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodology :

- Accelerated Degradation Studies : Store aliquots at -20°C, 4°C, and room temperature. Analyze degradation via HPLC at intervals (0, 7, 30 days). Use ninhydrin spray on TLC to detect amine oxidation .

- pH Stability : Incubate in buffers (pH 2–9) for 24 hours and quantify intact compound using UV-Vis spectroscopy (λ = 260 nm) .

Q. What are the recommended protocols for initial biological activity screening?

- Methodology :

- Enzyme Inhibition Assays : Test against nicotinamide-dependent enzymes (e.g., sirtuins) using fluorometric substrates. Include controls with nicotinamide (CAS 98-92-0) as a reference .

- Cell Viability Assays : Treat HEK293 or HeLa cells with 1–100 µM compound for 48 hours. Measure viability via MTT assay and compare to untreated controls .

Q. How can solubility challenges be addressed for in vitro studies?

- Methodology :

- Solvent Selection : Use DMSO for stock solutions (≤0.1% final concentration in media). For aqueous solubility, prepare phosphate-buffered saline (PBS) with 0.1% Tween-80 and validate via dynamic light scattering .

Advanced Research Questions

Q. How does this compound modulate intracellular calcium () signaling pathways?

- Methodology :

- Calcium Imaging : Load cells (e.g., C-MSCs) with Fluo-4 AM. Treat with 20% FBS ± compound (10–50 µM). Monitor oscillations via confocal microscopy. Use SOCE inhibitors (Pyr6, BTP-2) to isolate lysosomal vs. ER contributions .

- Lysosomal Depletion : Pre-treat with GPN (200 µM) to disrupt lysosomal stores and quantify residual responses .

Q. How can contradictory reports about its biological activity be resolved?

- Methodology :

- Dose-Response Optimization : Test a broader concentration range (0.1–500 µM) across cell types (e.g., cancer vs. primary cells). Use RNA-seq to identify transcriptomic variability in target pathways .

- Redundant Assays : Cross-validate enzyme inhibition using both fluorometric and radiometric assays (e.g., -NAD+ incorporation) .

Q. What strategies elucidate its metabolic fate in biological systems?

- Methodology :

- Metabolite Profiling : Incubate with liver microsomes (human/rat). Analyze via UPLC-QTOF-MS with MetaboLynx software. Track deuterated analogs (e.g., nicotinamide-d4) for isotopic tracing .

- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using luminescent substrates (e.g., P450-Glo™) .

Q. How should in vivo studies be designed to evaluate its pharmacokinetics?

- Methodology :

- Rodent Models : Administer intravenously (5 mg/kg) or orally (10 mg/kg). Collect plasma at 0–24 hours. Quantify compound via LC-MS/MS with a lower limit of detection (LLOD) <1 ng/mL .

- Tissue Distribution : Sacrifice animals at 1/6/24 hours. Homogenize organs (liver, kidney) and extract using acetonitrile precipitation. Normalize to tissue weight .

Q. What experimental designs validate its role in lysosome-ER crosstalk?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.